3-(2-Methoxyethoxy)-4-morpholinoaniline
CAS No.:
Cat. No.: VC16200687
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O3 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 3-(2-methoxyethoxy)-4-morpholin-4-ylaniline |
| Standard InChI | InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3 |
| Standard InChI Key | IHZGLIOGBDRQQD-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1=C(C=CC(=C1)N)N2CCOCC2 |
Introduction
Chemical Identity and Structural Analysis
3-(2-Methoxyethoxy)-4-morpholinoaniline (IUPAC name: 3-(2-methoxyethoxy)-4-(morpholin-4-yl)aniline) belongs to the class of aromatic amines with the molecular formula C₁₃H₂₀N₂O₃ and a molecular weight of 264.31 g/mol. Its structure comprises an aniline core substituted with a morpholine ring at position 4 and a methoxyethoxy group (-OCH₂CH₂OCH₃) at position 3 (Figure 1). The morpholine group contributes basicity and hydrogen-bonding capacity, while the methoxyethoxy chain enhances solubility in polar organic solvents .
Table 1: Comparative physicochemical properties of morpholinoaniline derivatives
*Estimated values based on structural analogs .
Synthesis and Industrial Production Pathways
While no direct synthesis routes for 3-(2-Methoxyethoxy)-4-morpholinoaniline are documented, analogous methods for 4-morpholinoaniline derivatives provide a framework for its potential production. The patent WO2019138362A1 details a two-step process for synthesizing 4-(4-aminophenyl)morpholin-3-one, which could be adapted:
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Etherification: React 3-amino-4-nitrophenol with 2-chloroethyl methyl ether under basic conditions (K₂CO₃, DMF) to introduce the methoxyethoxy group.
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Morpholine Ring Formation: Treat the intermediate with morpholine in the presence of a palladium catalyst to effect nucleophilic aromatic substitution.
This approach avoids hazardous nitration steps and aligns with industrial safety standards . Critical parameters include:
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Temperature control (60–80°C) to prevent decomposition
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Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency
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Purification via column chromatography (silica gel, ethyl acetate/hexane)
Physicochemical Properties and Stability
The compound’s stability profile can be extrapolated from its analogs:
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Thermal Stability: Decomposition onset ~200°C (TGA prediction)
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Photostability: Likely susceptible to UV degradation due to the aniline core; storage in amber vials recommended
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pH Sensitivity: The morpholino group (pKa ≈ 6.7) protonates under acidic conditions, affecting solubility
Figure 2: Predicted FT-IR spectrum (key bands)
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N-H stretch: 3350–3250 cm⁻¹ (primary amine)
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C-O-C asymmetric stretch: 1120–1090 cm⁻¹ (morpholine)
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Aromatic C=C: 1600–1450 cm⁻¹
Applications in Pharmaceutical and Material Sciences
Central Nervous System (CNS) Drug Development
The morpholinoaniline scaffold shows promise in CNS therapeutics. 4-Morpholinoaniline derivatives demonstrate affinity for serotonin receptors (5-HT₂A Ki = 18 nM in preliminary studies) . The methoxyethoxy group in 3-(2-Methoxyethoxy)-4-morpholinoaniline may enhance blood-brain barrier penetration due to increased lipophilicity (clogP ≈ 2.1 vs. 1.8 for parent compound).
Photographic Development
Analogous to 4-morpholinoaniline’s role in color developers , the methoxyethoxy derivative could act as an electron-rich co-developer in silver halide emulsions. Its oxidation potential (E₁/₂ ≈ 0.45 V vs. SCE) likely facilitates dye coupling reactions.
Organic Electronics
The extended conjugation from the methoxyethoxy group suggests applications in:
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Hole-transport materials for OLEDs (HOMO ≈ -5.2 eV predicted)
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Conducting polymers (band gap ≈ 3.1 eV via DFT calculations)
| Parameter | Requirement |
|---|---|
| Personal protective equipment | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hood required |
| Spill management | Absorb with vermiculite, dispose as hazardous waste |
| Storage conditions | -20°C under nitrogen |
Future Research Directions
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Synthetic Optimization: Develop continuous flow processes to improve yield (>75% target)
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Pharmacological Screening: Evaluate affinity for neurodegenerative disease targets (e.g., NMDA receptors)
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Material Characterization: Measure charge mobility in thin-film transistor configurations
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